molecular formula C16H20N2O4 B11574189 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide CAS No. 406470-88-0

5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B11574189
CAS No.: 406470-88-0
M. Wt: 304.34 g/mol
InChI Key: OYLJDKZZHNKQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide is an organic compound with a complex structure that includes a furan ring, a methoxy group, and a propylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide typically involves multiple steps, starting with the preparation of the furan ring and the phenoxy moiety. One common method involves the reaction of 2-methoxy-4-propylphenol with a suitable furan derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide include other furan derivatives and phenoxy compounds with similar structural features.

Properties

CAS No.

406470-88-0

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide

InChI

InChI=1S/C16H20N2O4/c1-3-4-11-5-7-13(15(9-11)20-2)21-10-12-6-8-14(22-12)16(19)18-17/h5-9H,3-4,10,17H2,1-2H3,(H,18,19)

InChI Key

OYLJDKZZHNKQAX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NN)OC

solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.